![molecular formula C14H8O6 B12496627 3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione typically involves multi-step reactions. One common method includes the reaction of methyl acetylpyruvate with isatin and methylamine (or tryptamine) under controlled conditions . The reaction is usually carried out in a solvent like dioxane, and the mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Substituted 4-acetyl-3-hydroxyspiro[2,5-dihydropyrrol-5,3’-indole]-2,2’-diones
- 4-Acetyl-2,1’,3’-trioxospiro[2,5-dihydrofuran-5,2’-indane]-olates
Uniqueness
What sets 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione apart from similar compounds is its specific spiro linkage and the presence of both acetyl and hydroxy groups
Properties
Molecular Formula |
C14H8O6 |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
4-acetyl-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione |
InChI |
InChI=1S/C14H8O6/c1-6(15)9-10(16)13(19)20-14(9)11(17)7-4-2-3-5-8(7)12(14)18/h2-5,16H,1H3 |
InChI Key |
CQPOOHFOZFCRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)OC12C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



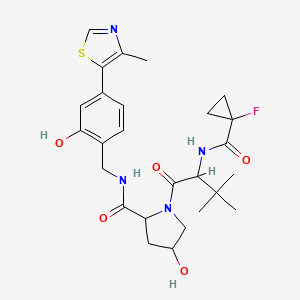
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
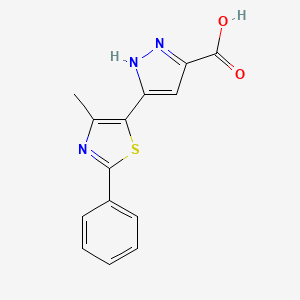
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
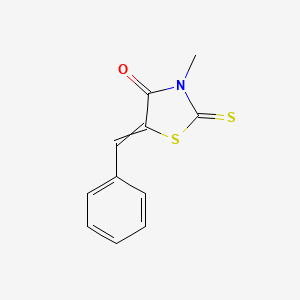
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)
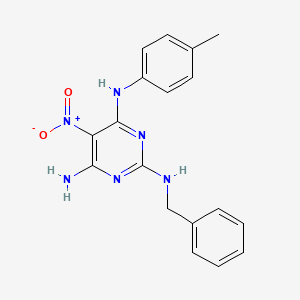
![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
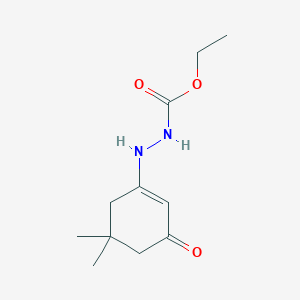
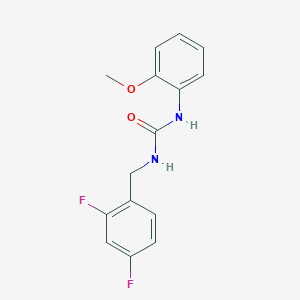
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
